phosphanium iodide CAS No. 62839-83-2](/img/structure/B14506012.png)
[2-(2-Methoxyphenyl)ethenyl](triphenyl)phosphanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenyl)ethenylphosphanium iodide: is an organophosphorus compound that features a triphenylphosphonium group attached to a 2-(2-methoxyphenyl)ethenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)ethenylphosphanium iodide typically involves the reaction of triphenylphosphine with 2-(2-methoxyphenyl)ethenyl iodide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity 2-(2-Methoxyphenyl)ethenylphosphanium iodide.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the iodide ion can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products:
Oxidation: Formation of phosphine oxides.
Reduction: Formation of reduced phosphonium compounds.
Substitution: Formation of substituted phosphonium salts.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Synthesis: It serves as a precursor for the synthesis of other organophosphorus compounds.
Biology:
Bioconjugation: The compound can be used to modify biomolecules, facilitating the study of biological processes.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism by which 2-(2-Methoxyphenyl)ethenylphosphanium iodide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triphenylphosphonium group can facilitate the compound’s entry into cells, where it can interact with specific pathways. The 2-(2-methoxyphenyl)ethenyl moiety can further modulate these interactions, leading to various biological effects.
Comparison with Similar Compounds
Triphenylphosphine: A common ligand in catalytic reactions.
[2-(2-Methoxyphenyl)ethenyl]phosphine: A related compound with similar structural features.
Uniqueness:
Enhanced Reactivity: The presence of both the triphenylphosphonium group and the 2-(2-methoxyphenyl)ethenyl moiety enhances the compound’s reactivity and versatility in chemical reactions.
Specificity: The compound’s unique structure allows for specific interactions with molecular targets, making it valuable in scientific research and industrial applications.
Properties
CAS No. |
62839-83-2 |
|---|---|
Molecular Formula |
C27H24IOP |
Molecular Weight |
522.4 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)ethenyl-triphenylphosphanium;iodide |
InChI |
InChI=1S/C27H24OP.HI/c1-28-27-20-12-11-13-23(27)21-22-29(24-14-5-2-6-15-24,25-16-7-3-8-17-25)26-18-9-4-10-19-26;/h2-22H,1H3;1H/q+1;/p-1 |
InChI Key |
UWHMVARKHBEHGY-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=CC=C1C=C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


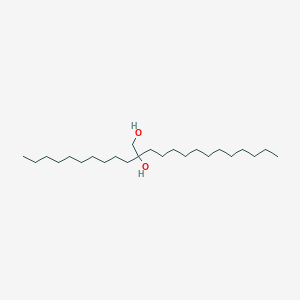
![2-Chloro-N-[5-(3,4-dimethoxyphenyl)pentyl]acetamide](/img/structure/B14505937.png)
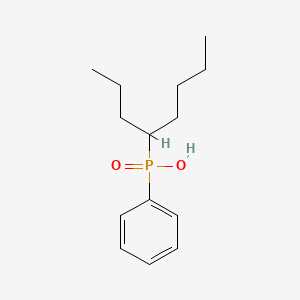
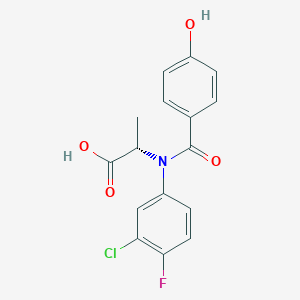
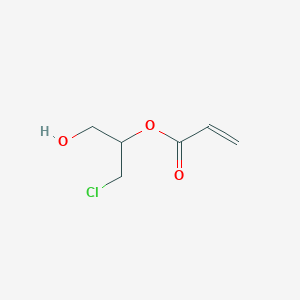
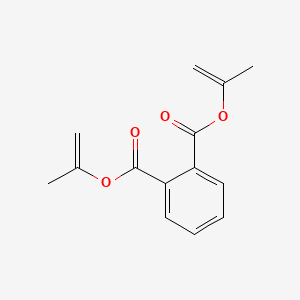
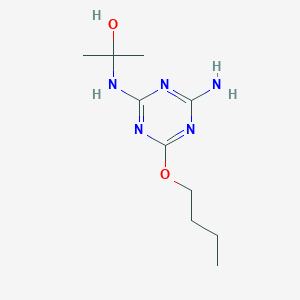
![2,4,6-Tris[(pentachlorophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14505983.png)
![2-Chloro-2-[(morpholin-4-yl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B14505990.png)
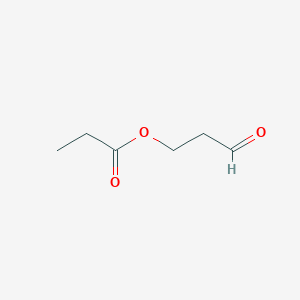
![Acetic acid, tribromo-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester](/img/structure/B14505996.png)

![(Cyclopropane-1,2,3-triyl)tris[(5-nitrofuran-2-yl)methanone]](/img/structure/B14506005.png)
![1-{[2-(6-Chloropyridazin-3-yl)ethyl]amino}propan-2-ol](/img/structure/B14506029.png)
